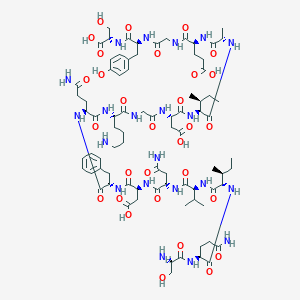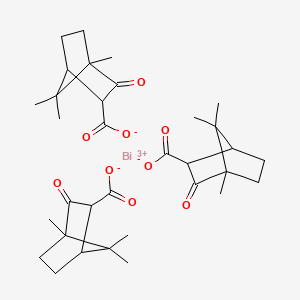
Bismuth camphocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth camphocarbonate can be synthesized through the reaction of bismuth nitrate with camphor-10-sulfonic acid in an aqueous medium. The reaction typically involves dissolving bismuth nitrate in water, followed by the addition of camphor-10-sulfonic acid. The mixture is then stirred and heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions such as temperature, pH, and concentration of reactants. The final product is usually purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Bismuth camphocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide and other oxidation products.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the camphor-derived carboxylate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various organic ligands and solvents are used depending on the desired substitution product.
Major Products Formed
Oxidation: Bismuth oxide and camphor derivatives.
Reduction: Elemental bismuth and reduced camphor derivatives.
Substitution: Bismuth complexes with different organic ligands.
Scientific Research Applications
Bismuth camphocarbonate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Used in pharmaceutical formulations for treating gastrointestinal disorders and infections.
Industry: Employed in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of bismuth camphocarbonate involves its interaction with microbial cell walls and enzymes. Bismuth ions disrupt the integrity of microbial cell walls, leading to cell lysis. Additionally, bismuth can inhibit various enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth dipropylacetate: Used in similar pharmaceutical applications.
Bismuth subnitrate: Employed in various medicinal and industrial applications.
Uniqueness
Bismuth camphocarbonate is unique due to its specific combination of bismuth and camphor-derived carboxylate, which imparts distinct antimicrobial and anti-inflammatory properties. Its unique structure allows for specific interactions with microbial cell walls and enzymes, making it particularly effective in certain pharmaceutical applications .
Properties
Molecular Formula |
C33H45BiO9 |
|---|---|
Molecular Weight |
794.7 g/mol |
IUPAC Name |
bismuth;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/3C11H16O3.Bi/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;/h3*6-7H,4-5H2,1-3H3,(H,13,14);/q;;;+3/p-3 |
InChI Key |
UKRHKPCWTGYGIN-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
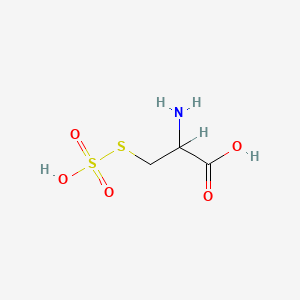
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
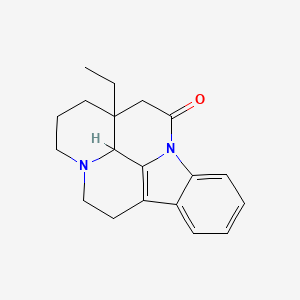
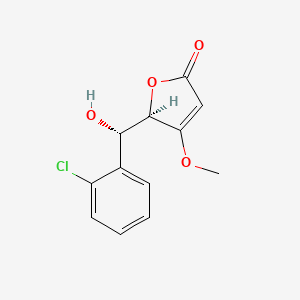
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
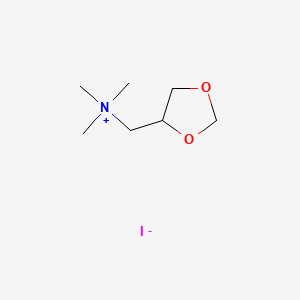
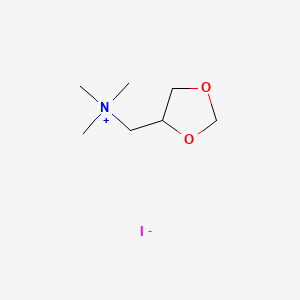

![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)


